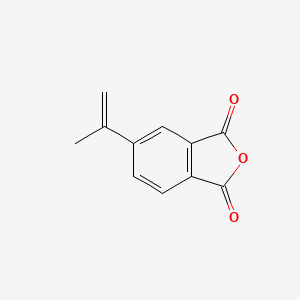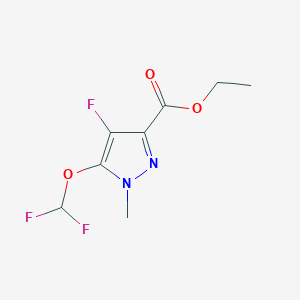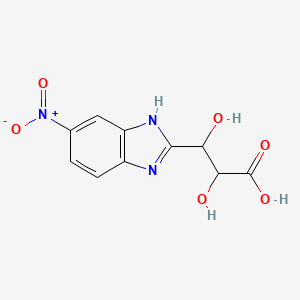
5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitroaniline with formaldehyde and phenylhydrazine to form the triazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, formaldehyde, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can be further modified for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biological pathways. The nitro and amino groups play a significant role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitroaniline: Shares the nitro and amino groups but lacks the triazole ring.
4-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the nitro and amino groups.
Uniqueness
The unique combination of the triazole ring with nitro and amino groups in 5-(((2-Methyl-5-nitrophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H15N5O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-[(2-methyl-5-nitroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-11-7-8-13(21(22)23)9-14(11)17-10-15-18-19-16(24)20(15)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,19,24) |
Clé InChI |
MMAXTEPIWQVBBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=NNC(=S)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




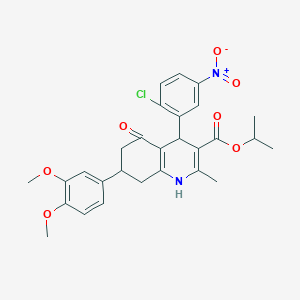
![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
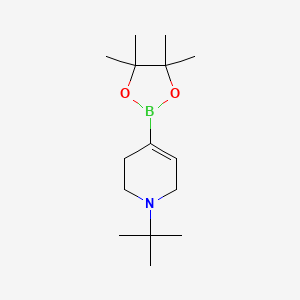
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)

